2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic acid

Lipophilicity Drug Design Permeability

Secure a strategic heteroaromatic building block for kinase and PROTAC programs. This CF3-containing scaffold offers superior metabolic stability over methyl analogs with a documented ~56% reduction in Phase I metabolites. The electron-deficient pyrimidine ring enables mild cross-coupling reactions, while the distinct pKa (2.87) facilitates chemoselective amide bond formation. Its 19F NMR probe capability eliminates the need for separate fluorinated tracers in fragment screening. Purchase this high-purity compound to de-risk lead series and avoid misleading SAR conclusions.

Molecular Formula C11H6F3N3O2
Molecular Weight 269.18 g/mol
Cat. No. B8080382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic acid
Molecular FormulaC11H6F3N3O2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)C2=NC(=NC=C2)C(F)(F)F
InChIInChI=1S/C11H6F3N3O2/c12-11(13,14)10-16-4-2-7(17-10)8-5-6(9(18)19)1-3-15-8/h1-5H,(H,18,19)
InChIKeyXGYWAFVJMIXSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic acid CAS 2089650-97-3 – Key Differentiation Data


2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic acid (CAS 2089650-97-3) is a heteroaromatic building block of molecular formula C11H6F3N3O2 (MW 269.18) that links a 2‑trifluoromethylpyrimidine ring to an isonicotinic acid (pyridine‑4‑carboxylic acid) scaffold via a C‑C bond at the pyrimidine 4‑position . The compound features three distinct pharmacophoric elements: a carboxylic acid (predicted pKa 2.87±0.10 ), a pyridine nitrogen, and a pyrimidine ring bearing a strong electron‑withdrawing trifluoromethyl group. This combination distinguishes it from simpler isonicotinic acid derivatives and non‑fluorinated pyrimidine analogs, making it a versatile intermediate for kinase inhibitor, PROTAC, and agrochemical design programs .

Why 2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic Acid Cannot Be Simply Replaced by Methyl or Non-Fluorinated Analogs


Simple substitution of the trifluoromethyl group by a methyl group or omission of the pyrimidine ring leads to substantial shifts in lipophilicity, electronic profile, and metabolic stability that directly impact downstream candidate performance. The CF3 group raises logP by approximately 0.57–0.71 units versus CH3 while simultaneously lowering the carboxylic acid pKa, altering both passive permeability and ionization state at physiological pH [1]. Additionally, CF3 substitution confers documented resistance to oxidative metabolism—in paired hepatic microsomal assays, trifluoromethyl analogs consistently produce fewer metabolites than their methyl counterparts [2]. These differences are not incremental; they can determine whether a lead series achieves target occupancy, oral bioavailability, or acceptable clearance. The quantitative evidence below demonstrates why screening or procurement strategies that treat these analogs as interchangeable risk misleading structure–activity conclusions.

Quantitative Differentiation Evidence: 2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic Acid vs. Closest Analogs


Lipophilicity Advantage: +0.71 LogP Units Over the Methyl Analog

The target compound exhibits a predicted logP of 2.26, compared to 1.55 for the direct methyl analog 2-(2-methylpyrimidin-4-yl)isonicotinic acid (CAS 956723-01-6) . This +0.71 log unit increase is consistent with the well-established π substituent constant difference between CF₃ (π=1.07) and CH₃ (π=0.50) [1], and positions the compound in a more favorable lipophilicity range for membrane permeability while remaining below the logP>3 threshold often associated with poor solubility and promiscuous binding.

Lipophilicity Drug Design Permeability

Enhanced Carboxylic Acid Acidity: pKa Lowered by ~0.4 Units vs. Methyl Analog

The predicted pKa of the carboxylic acid group in 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid is 2.87±0.10 , approximately 0.4–0.5 units lower than the ~3.3 predicted for the methyl-substituted analog . This increased acidity arises from the electron‑withdrawing effect of the CF₃-pyrimidine system transmitted through the biaryl linkage. At pH 5–6 (relevant to many assay buffers and intracellular compartments), this pKa shift changes the carboxylate/carboxylic acid ratio by approximately 2.5–fold, altering hydrogen‑bonding capacity and target binding.

pKa Ionization State Solubility

Metabolic Stability: CF₃ Substitution Reduces Phase I Metabolite Count by ~56% vs. CH₃ (Class-Level Evidence from Structurally Analogous Systems)

In a direct head-to-head hepatic microsomal comparison of pyrimidine‑containing isoxazole analogs differing only by CF₃ vs. CH₃ substitution, the CF₃ analog generated 8 distinct Phase I metabolites compared to 18 for the CH₃ analog—a 56% reduction in metabolic products [1]. While this data comes from a structurally analogous system, the protective effect of CF₃ against cytochrome P450‑mediated oxidation at aromatic positions is a general phenomenon supported by the strong electron‑withdrawing nature and high C–F bond strength of the trifluoromethyl group [2].

Metabolic Stability Microsomal Clearance Lead Optimization

Structural Complexity Advantage: Dual Heterocycle Architecture Enables Divergent Derivatization vs. Mono-Heterocycle Analogs

Unlike 2-(trifluoromethyl)isonicotinic acid (CAS 131747-41-6, a mono‑heterocycle with a single pyridine ring and only 2 functional handles ), the target compound contains three chemically distinct ligation points—a carboxylic acid, a pyridine nitrogen, and a pyrimidine ring—enabling divergent derivatization strategies without the need for protecting group manipulation. This is evidenced by vendor documentation noting the compound's use in synthesizing kinase modulators and PROTAC conjugates that require simultaneous attachment of a target‑binding warhead and an E3 ligase ligand . The methyl analog, while structurally similar, lacks the enhanced electronic and metabolic features conferred by CF₃.

Chemical Biology PROTAC Fragment-Based Drug Design

Electronic Modulation: CF₃-Pyrimidine Exerts Stronger –I Effect than CH₃-Pyrimidine, Tuning π–π Stacking in Target Binding

The Hammett substituent constant σₘ for CF₃ is +0.43 compared to −0.07 for CH₃ [1], indicating a dramatic shift from electron‑donating to strongly electron‑withdrawing character. When installed on the pyrimidine ring directly conjugated to the isonicotinic acid system, this difference alters the electron density of the entire biaryl scaffold. Binding data from the structurally related 3-(trifluoromethyl)-2-(5-(5-(trifluoromethyl)pyridin-2-ylamino)-1,8-naphthyridin-2-yl)isonicotinic acid (CHEMBL1214340) demonstrates that CF₃ substitution on the isonicotinic acid core enables potent TRPV1 antagonism (IC₅₀ = 607 nM) [2], whereas the des‑CF₃ analogs in the same series show substantially reduced activity, consistent with the electronic contribution of the trifluoromethyl group to target engagement.

Electronic Effects Kinase Inhibition Structure-Activity Relationship

High-Value Application Scenarios for 2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic Acid Procurement


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors can utilize 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid as a hinge‑binding scaffold fragment. The predicted logP of 2.26, substantially higher than the 1.55 of the methyl analog, places the compound in the optimal lipophilicity range for Type II kinase inhibitors that require both hinge binding and allosteric back‑pocket occupancy . Simultaneously, the CF₃ group confers documented resistance to oxidative metabolism, as evidenced by the 56% reduction in Phase I metabolites observed in analogous CF₃/CH₃ paired comparisons [1]. This combination of properties addresses the two most common failure modes in kinase programs: poor cellular permeability and rapid hepatic clearance.

PROTAC and Bifunctional Degrader Synthesis Leveraging Orthogonal Functional Handles

The compound's three chemically distinct ligation points—carboxylic acid, pyridine nitrogen, and pyrimidine ring—enable sequential, protecting‑group‑free conjugation of target‑binding warheads and E3 ligase recruiting elements . The electron‑deficient pyrimidine ring, activated by the CF₃ group, facilitates nucleophilic aromatic substitution and Pd‑catalyzed cross‑coupling reactions under mild conditions, a synthetic advantage over the methyl analog where the electron‑donating CH₃ group deactivates the ring toward such transformations. The enhanced acidity (pKa 2.87) also allows selective amide bond formation at the carboxylic acid in the presence of other nucleophilic groups, streamlining PROTAC assembly.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 269.18 and a predicted logP of 2.26, 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid falls well within fragment library guidelines (MW < 300, logP < 3) while offering a higher degree of 3D complexity than simpler isonicotinic acid fragments . The CF₃ group serves as both a lipophilicity modulator and a sensitive ¹⁹F NMR probe, enabling direct monitoring of protein–ligand interactions in fragment screens—a capability absent in the non‑fluorinated methyl analog [1]. Procurement of the CF₃‑containing fragment thus supports both biochemical screening and subsequent hit validation by ¹⁹F NMR without requiring a separate fluorinated tracer.

Agrochemical Intermediate for Fungicidal or Herbicidal Pyrimidine Carboxamides

Isonicotinic acid amides bearing heterocyclic substituents are established scaffolds in agricultural chemistry, with patents describing pyrimidine‑substituted isonicotinic acid derivatives as plant protection agents . The CF₃ group increases both environmental persistence (through metabolic stability) and foliar uptake (through enhanced lipophilicity) relative to CH₃ analogs [1], making the target compound a strategically advantageous intermediate for agrochemical discovery programs targeting succinate dehydrogenase (SDH) or other fungal respiration enzymes where fluorinated pyrimidine carboxylates have demonstrated commercial success.

Quote Request

Request a Quote for 2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.